Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into these compounds often enhances their biological activity and stability, making them valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . For instance, the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine can yield the desired compound .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Common in quinoline derivatives, substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological roles .
Comparison with Similar Compounds
Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives, such as:
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug useful in transplantation medicine.
Uniqueness: The unique combination of an amino group, a fluorine atom, and a carboxylate ester in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its unique structure that includes an amino group, a fluorine atom, and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
- Molecular Formula : C₁₄H₁₅F N₂O₂
- Molecular Weight : Approximately 262.28 g/mol
The presence of the fluorine atom at the 5-position and the methyl group at the 8-position enhances its lipophilicity and solubility, which are critical for biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves the inhibition of key enzymes involved in bacterial metabolism, leading to growth inhibition.
Table 1: Antimicrobial Efficacy Against Different Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity and Anticancer Activity
Research indicates that this compound also demonstrates cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 2: Cytotoxicity (IC50 Values) Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.0 |
HepG2 | 3.2 |
A549 (lung cancer) | 4.8 |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Binding affinity studies using spectroscopic methods have indicated that this compound can effectively inhibit enzymes critical for bacterial survival, such as DNA gyrase.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent in combating resistant infections .
- Cytotoxicity Assessment : In another study focusing on cancer therapy, this compound was tested against a panel of human cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
JLSVQDLOQDSEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)N |
Origin of Product |
United States |
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